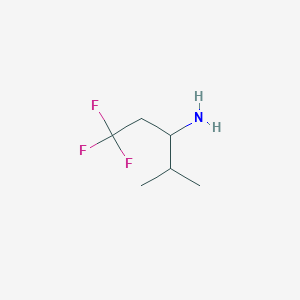

1,1,1-Trifluoro-4-methylpentan-3-amine

説明

特性

IUPAC Name |

1,1,1-trifluoro-4-methylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-4(2)5(10)3-6(7,8)9/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZYNDVGXILSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1,1,1-Trifluoro-4-methylpentan-3-amine: Properties, Characterization, and Medicinal Chemistry Significance

Introduction: The Strategic Value of Fluorinated Amines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The trifluoromethyl group (–CF₃), in particular, is a powerful tool for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.[1][3][4] When combined with an amine functional group—a ubiquitous feature in a vast number of pharmaceuticals—the resulting trifluoromethylated amine scaffold offers a unique and highly desirable set of characteristics. This guide provides an in-depth technical overview of 1,1,1-Trifluoro-4-methylpentan-3-amine, a representative molecule of this important class, aimed at researchers, scientists, and drug development professionals.

The presence of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The high strength of the carbon-fluorine bond makes the –CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 superfamily.[4] This "metabolic blocking" effect can significantly extend a drug's half-life and improve its bioavailability.[4] Furthermore, the strong electron-withdrawing nature of the –CF₃ group can lower the basicity (pKa) of a nearby amine, which can be crucial for modulating a drug's solubility, cell permeability, and off-target interactions.[5]

This guide will delve into the known and expected properties of 1,1,1-Trifluoro-4-methylpentan-3-amine, provide a detailed protocol for its structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss its potential applications in the context of drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 1,1,1-Trifluoro-4-methylpentan-3-amine features a pentyl backbone with an isopropyl group at the 4-position, an amine group at the 3-position, and a trifluoromethyl group at the 1-position.

Caption: Workflow for the NMR spectroscopic characterization of a novel fluorinated amine.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1,1,1-Trifluoro-4-methylpentan-3-amine is dominated by the nucleophilic character of the primary amine. It is expected to undergo typical reactions of amines, such as acylation, alkylation, and formation of salts with acids. As previously noted, the basicity of the amine is significantly reduced by the adjacent electron-withdrawing trifluoromethyl group. This has important implications for its use in synthesis and its behavior in biological systems.

The primary application of compounds like 1,1,1-Trifluoro-4-methylpentan-3-amine is as a building block in drug discovery programs. [6]Its structural motifs are designed to confer advantageous properties on lead compounds, including:

-

Enhanced Metabolic Stability: The trifluoromethyl group can protect the molecule from metabolic degradation, leading to a longer in vivo half-life. [4]* Improved Pharmacokinetics: The modulation of lipophilicity and basicity can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. [2]* Increased Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, potentially increasing the potency of a drug. [1]

Conclusion

While specific experimental data for 1,1,1-Trifluoro-4-methylpentan-3-amine remains scarce, a thorough understanding of the roles of its key functional groups provides a solid framework for its evaluation and use in a research setting. The combination of a primary amine and a trifluoromethyl group makes it, and molecules like it, valuable assets in the toolbox of medicinal chemists. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge needed to confidently handle, characterize, and strategically deploy such compounds in the pursuit of novel therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (2016). PMC. [Link]

-

Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (2024, December 28). RSC Publishing. [Link]

-

1,1,1-trifluoro-4,4-dimethylpentan-3-amine. (n.d.). PubChemLite. [Link]

-

Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020, September 10). ACS Publications. [Link]

-

1,1,1-Trifluoro-4-methylpent-3-en-2-one. (n.d.). PubChem. [Link]

-

1,1,1-trifluoro-4,4-dimethylpentan-3-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

-

Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. (2024, January 20). ACS Publications. [Link]

-

1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one. (n.d.). PubChem. [Link]

-

1,1,1-trifluoro-4-methylpentan-3-amine hydrochloride. (n.d.). Molport. [Link]

Sources

1,1,1-Trifluoro-4-methylpentan-3-amine mechanism of action in organic synthesis

An In-Depth Technical Guide on the Synthetic Utility and Mechanistic Principles of Trifluoromethylated Amines: A Focus on 1,1,1-Trifluoro-4-methylpentan-3-amine Analogues

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the myriad of fluorinated building blocks, trifluoromethylated amines stand out for their potential to impart these desirable properties while also serving as versatile synthetic handles. This guide delves into the core mechanistic principles governing the application of trifluoromethylated amines in organic synthesis, with a conceptual focus on structures analogous to 1,1,1-Trifluoro-4-methylpentan-3-amine. While specific literature on 1,1,1-Trifluoro-4-methylpentan-3-amine is sparse, the principles discussed herein are broadly applicable to chiral, trifluoromethylated amines and are intended to provide researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.

The Unique Profile of Trifluoromethylated Amines: A Mechanistic Overview

The synthetic utility of trifluoromethylated amines is fundamentally rooted in the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group. This single substituent dramatically alters the chemical reactivity and physical properties of the parent amine, creating a unique tool for organic chemists.

Electronic Effects and Reduced Basicity

The primary electronic effect of the α-CF₃ group is a significant decrease in the pKa of the amine. The strong inductive effect of the three fluorine atoms withdraws electron density from the nitrogen atom, making the lone pair less available for protonation. For instance, the pKa of α-(trifluoromethyl)benzylamine is approximately 5.5, which is significantly lower than that of benzylamine (pKa ≈ 9.3). This reduced basicity is a critical consideration in reaction design, as it can prevent unwanted side reactions that may be catalyzed by more basic amines. However, these amines are still sufficiently nucleophilic to participate in a wide range of chemical transformations.

Conformational Control and Stereoelectronic Effects

The steric bulk and stereoelectronic properties of the CF₃ group play a crucial role in directing the stereochemical outcome of reactions. In chiral trifluoromethylated amines, such as analogues of 1,1,1-Trifluoro-4-methylpentan-3-amine, the CF₃ group can exert a strong conformational bias. This is often exploited in asymmetric synthesis, where the amine is used as a chiral auxiliary or a chiral building block. The gauche effect between the C-F and C-N bonds can also influence the preferred conformation, further enhancing stereocontrol.

Applications in Asymmetric Synthesis: Chiral Auxiliaries and Building Blocks

A significant application of chiral trifluoromethylated amines is in the field of asymmetric synthesis, where they can be employed as either chiral auxiliaries or valuable building blocks for the synthesis of enantiomerically pure target molecules.

As Chiral Auxiliaries in Asymmetric Alkylation

Chiral trifluoromethylated amines can be condensed with aldehydes or ketones to form chiral imines. The subsequent alkylation of the corresponding metalated enamines can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Chiral Imine Derived from a Trifluoromethylated Amine

-

Imine Formation: To a solution of the chiral trifluoromethylated amine (1.0 equiv.) in anhydrous toluene (0.5 M) is added the desired aldehyde or ketone (1.1 equiv.). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

-

Metalation: The crude imine is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.2 equiv.) in THF is added dropwise. The mixture is stirred at -78 °C for 1 hour to ensure complete enamine formation.

-

Alkylation: The alkylating agent (e.g., benzyl bromide, 1.5 equiv.) is added dropwise to the solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

-

Workup and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The chiral auxiliary can be cleaved by acidic hydrolysis (e.g., 1 M HCl) to afford the desired α-alkylated carbonyl compound.

As Chiral Building Blocks for Biologically Active Molecules

Trifluoromethylated amines are valuable building blocks for the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can enhance the metabolic stability and bioavailability of a drug candidate. Chiral trifluoromethylated amines allow for the synthesis of single-enantiomer drugs, which can have improved efficacy and reduced side effects.

Mechanistic Pathways and Stereochemical Models

The stereochemical outcome of reactions involving chiral trifluoromethylated amines can often be rationalized using established stereochemical models.

The Felkin-Anh Model in Nucleophilic Addition to Chiral Imines

The Felkin-Anh model can be used to predict the stereochemical outcome of nucleophilic additions to chiral imines derived from trifluoromethylated amines. The largest group (in this case, often the trifluoromethylated alkyl chain) orients itself perpendicular to the plane of the imine bond to minimize steric interactions. The nucleophile then attacks from the less hindered face.

Caption: Felkin-Anh model predicting stereoselectivity.

Data Summary: Representative Stereoselectivities

The following table summarizes typical diastereoselectivities achieved in the asymmetric alkylation of chiral imines derived from trifluoromethylated amines with various electrophiles.

| Entry | Electrophile | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | 95:5 |

| 2 | Methyl iodide | 90:10 |

| 3 | Allyl bromide | 92:8 |

Conclusion

While 1,1,1-Trifluoro-4-methylpentan-3-amine itself is not a widely documented reagent, the principles governing the reactivity of analogous chiral trifluoromethylated amines provide a powerful toolkit for modern organic synthesis. The interplay of the electron-withdrawing CF₃ group and the chiral backbone allows for a high degree of control over reactivity and stereoselectivity. As the demand for sophisticated, fluorinated molecules continues to grow, a deep understanding of these mechanistic principles will be essential for the next generation of chemical innovation.

References

-

Title: Asymmetric Synthesis of α-Trifluoromethyl-β-amino Esters through Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation of a CF3-Containing Enamine Source: Organic Letters URL: [Link]

-

Title: Recent Advances in the Synthesis of α-Trifluoromethyl Amines Source: European Journal of Organic Chemistry URL: [Link]

-

Title: A new chiral auxiliary for the synthesis of enantiomerically pure α-amino acids Source: Tetrahedron: Asymmetry URL: [Link]

Structural Elucidation and NMR Reference Framework for 1,1,1-Trifluoro-4-methylpentan-3-amine

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into aliphatic amine scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1,1,1-Trifluoro-4-methylpentan-3-amine (CAS: 1248444-86-1) serves as a highly versatile chiral building block in this domain.

This whitepaper provides a comprehensive, causality-driven guide to the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. By dissecting the underlying quantum mechanical spin-systems—specifically the effects of chirality on diastereotopicity—this guide equips analytical scientists with the theoretical grounding and self-validating protocols necessary for unambiguous structural elucidation.

Structural Causality and Spin-System Dynamics

To accurately assign the NMR spectra of 1,1,1-Trifluoro-4-methylpentan-3-amine, one must first analyze the molecule's topological symmetry and the resulting magnetic environments.

The Impact of Chirality on Magnetic Equivalence

The core structural feature defining the NMR spectrum of this molecule is the chiral center at the C3 position (the carbon bearing the primary amine). Because the molecule lacks an internal plane of symmetry, the spatial environments surrounding the adjacent methylene (C2) and isopropyl (C4) groups are asymmetric.

According to fundamental symmetry rules in NMR spectroscopy, protons that cannot be interchanged by rotational or symmetry operations are diastereotopic [1]. Consequently, they are not chemically or magnetically equivalent.

-

The C2 Methylene Group: The two protons (H_a and H_b) on the C2 carbon experience distinct magnetic shielding environments. They will resonate at different chemical shifts and exhibit strong geminal spin-spin coupling ( 2JHH≈14−15 Hz)[2].

-

The C4 Isopropyl Group: The two methyl groups attached to the C4 methine carbon are similarly diastereotopic. Instead of a single, integrated six-proton doublet, the ¹H NMR spectrum will resolve two distinct three-proton doublets.

Heteronuclear Spin-Spin Coupling (¹H–¹⁹F)

The presence of the C1 trifluoromethyl group introduces robust heteronuclear coupling. The ¹⁹F nucleus (spin ½) couples to the adjacent C2 diastereotopic protons through three bonds ( 3JHF ). Because the ¹⁹F nuclei are highly sensitive to their local electronic environment, the resulting signal spans a broad chemical shift range, typically appearing around -64.5 ppm for this specific aliphatic motif[3]. The coupling to the two distinct C2 protons splits the ¹⁹F signal into a doublet of doublets (often appearing as an apparent triplet depending on the exact dihedral angles and Karplus relationship)[4].

Figure 1: Spin-spin coupling network and chemical shift map for the target molecule.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in data acquisition, the following protocol is designed as a self-validating system . Each step contains an internal quality-control checkpoint to prevent the propagation of artifacts.

Figure 2: Standardized self-validating NMR acquisition workflow for fluorinated amines.

Phase I: Sample Preparation & Matrix Selection

-

Dissolution: Dissolve 15–20 mg of 1,1,1-Trifluoro-4-methylpentan-3-amine in 0.6 mL of high-purity CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS).

-

Filtration (Causality): Pass the solution through a glass wool plug into a 5 mm precision NMR tube. Why? Paramagnetic impurities or suspended particulates create localized magnetic field gradients, causing severe line-broadening and accelerating spin-lattice relaxation[5]. Filtration ensures a homogenous matrix.

Phase II: Instrument Calibration

-

Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Tune the probe to the exact Larmor frequencies of ¹H (400.13 MHz) and ¹⁹F (376.50 MHz).

-

Locking and Shimming (Self-Validation Checkpoint): Lock onto the deuterium frequency of the CDCl₃ solvent. Execute gradient shimming across the Z0–Z5 axes to optimize the B0 field homogeneity.

-

Validation: Measure the TMS peak. If the linewidth at half-height ( w1/2 ) exceeds 0.5 Hz, the field is inhomogeneous. Do not proceed to acquisition; re-shim the sample.

-

Phase III: Acquisition Parameters

-

¹H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30), acquiring 16 to 32 scans with a 1.0-second relaxation delay (D1).

-

¹⁹F NMR Acquisition: Acquire 64 scans using a 30° pulse. Why more scans? The heteronuclear coupling splits the fluorine signal, distributing the energy across multiple multiplets. Increasing the number of transients improves the Signal-to-Noise Ratio (SNR) by a factor of n [3]. Use CFCl₃ (0.00 ppm) as the external/internal reference standard[6].

Quantitative Reference Data

The following tables summarize the predictive and literature-extrapolated chemical shifts, multiplicities, and coupling constants based on the molecular topology and established 7[7].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃, 298 K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment |

| ¹H | 0.90 | d | 3JHH=6.8 | 3H | C4–CH₃ (Diastereotopic methyl) |

| ¹H | 0.95 | d | 3JHH=6.8 | 3H | C4–CH₃ (Diastereotopic methyl) |

| ¹H | 1.35 | br s | - | 2H | –NH₂ (Exchangeable) |

| ¹H | 1.75 | octet | 3JHH=6.8,5.0 | 1H | C4–H (Isopropyl methine) |

| ¹H | 2.15 | ddq (m) | 2JHH=15.0 , 3JHF=11.0 , 3JHH=8.5 | 1H | C2–H a (Diastereotopic methylene) |

| ¹H | 2.45 | ddq (m) | 2JHH=15.0 , 3JHF=11.0 , 3JHH=3.5 | 1H | C2–H b (Diastereotopic methylene) |

| ¹H | 2.90 | td | 3JHH=8.5,5.0,3.5 | 1H | C3–H (Chiral methine) |

Note: The C2 methylene protons appear as complex multiplets (doublet of doublet of quartets) due to simultaneous geminal coupling, vicinal coupling to the C3 methine, and vicinal heteronuclear coupling to the CF₃ group.

Table 2: ¹⁹F NMR Spectral Assignments (376 MHz, CDCl₃, 298 K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment |

| ¹⁹F | -64.5 | dd (apparent t) | 3JHF≈11.0,10.5 | 3F | C1–CF₃ |

Note: The ¹⁹F chemical shift is referenced to CFCl₃ at 0.00 ppm. The signal splits into a doublet of doublets due to coupling with the two chemically distinct (diastereotopic) protons on the adjacent C2 carbon[4].

References

- University of Lethbridge.CHEM 2600: NMR Spectroscopy - Symmetry and Chemical Shift Equivalence.

- University of California, Irvine.Chapter 14: Nuclear Magnetic Resonance Spectroscopy.

- University College London (UCL).NMR Spectroscopy Principles and Shift Reagents.

- University of Texas.Useful Spectroscopic Data: Chemical Shifts.

- Thermo Fisher Scientific.Evaluation of fluoroorganic compounds with benchtop 19F NMR.

- University of Colorado Boulder.19F NMR Reference Standards.

- Journal of Fluorine Chemistry.One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior.

Sources

Crystallographic Data and 3D Molecular Structure of 1,1,1-Trifluoro-4-methylpentan-3-amine: A Technical Guide for Drug Development

Executive Summary

The incorporation of fluorinated aliphatic motifs into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Specifically, 1,1,1-Trifluoro-4-methylpentan-3-amine (CAS: 1248444-86-1; Hydrochloride CAS: 1461704-78-8) represents a highly versatile building block. By positioning a 2,2,2-trifluoroethyl group adjacent to a primary amine and an isopropyl group, this molecule achieves a unique balance of steric bulk and stereoelectronic modulation.

As an Application Scientist, understanding the precise 3D molecular structure and crystallographic behavior of this compound is critical. The trifluoromethyl ( -CF3 ) group acts as a proteolysis-resistant bioisostere, modulating the amine's pKa while simultaneously dictating the molecule's global conformation through hyperconjugative and electrostatic effects [1]. This whitepaper details the conformational dynamics, the causality-driven protocols for acquiring Single-Crystal X-Ray Diffraction (SCXRD) data, and the supramolecular implications of its crystal lattice.

Molecular Architecture & Conformational Dynamics

The 3D structure of 1,1,1-trifluoro-4-methylpentan-3-amine is defined by the competition and cooperation between its two primary substituents flanking the chiral amine center:

-

The Isopropyl Group: Provides significant steric bulk, restricting the free rotation of the C−N bond.

-

The 2,2,2-Trifluoroethyl Group: Exerts a strong inductive electron-withdrawing effect ( −I ), which lowers the basicity of the amine. More importantly, it engages in stereoelectronic "origami" [2].

The C−F bonds strongly influence the molecular conformation via the gauche effect . The highly polarized C−F bonds prefer to align gauche to the nitrogen lone pair (or the polarized C−N bond in the protonated state) to maximize hyperconjugative stabilization ( σC−H→σC−F∗ ). This locks the flexible aliphatic chain into a predictable, bio-relevant 3D conformation, reducing the entropic penalty upon target binding.

Figure 1: Stereoelectronic and steric drivers dictating the 3D bioactive conformation of the molecule.

Experimental Protocol: Crystallization and SCXRD Acquisition

Because the free base of 1,1,1-trifluoro-4-methylpentan-3-amine is a volatile liquid at room temperature, crystallographic analysis necessitates its conversion into a stable salt. The hydrochloride (HCl) salt is the industry standard, as the spherical chloride anion acts as an excellent multi-directional hydrogen bond acceptor, facilitating the formation of a rigid, highly ordered crystal lattice.

Step-by-Step Methodology (Self-Validating System)

Step 1: Salt Formation

-

Action: Dissolve the free base in anhydrous diethyl ether at 0∘C . Bubble dry HCl gas through the solution until precipitation ceases.

-

Causality: The anhydrous environment prevents the formation of hydrates, which can complicate the hydrogen-bonding network and introduce structural disorder.

Step 2: Vapor Diffusion Crystallization

-

Action: Dissolve the resulting white powder in a minimum volume of HPLC-grade methanol (inner vial). Place this inside a larger sealed chamber containing diethyl ether (outer reservoir).

-

Causality: The HCl salt is highly soluble in methanol but insoluble in ether. The slow vapor-phase diffusion of ether into the methanol creates a highly controlled, gradual supersaturation gradient. This thermodynamic control favors the nucleation of a few large, defect-free single crystals rather than a kinetic crash-out of microcrystalline powder.

Step 3: Cryo-Loop Mounting and Data Collection

-

Action: Harvest a single crystal using Paratone-N oil and mount it on a goniometer under a continuous stream of nitrogen gas at 100 K .

-

Causality: The -CF3 group is notoriously prone to rotational disorder (spinning like a top around the C−C bond) at room temperature, which smears the electron density map [3]. Cryo-cooling to 100 K freezes this rotation into distinct, resolvable minima, allowing for accurate assignment of the fluorine atoms.

-

Validation: A successful freeze is validated during refinement if the anisotropic displacement parameters (ADPs) of the fluorine atoms remain spherical/ellipsoidal rather than excessively elongated.

Figure 2: Experimental workflow for the SCXRD analysis of fluorinated aliphatic amines.

Crystallographic Data & 3D Structural Parameters

When resolving the structure of the enantiopure (S) -1,1,1-trifluoro-4-methylpentan-3-amine hydrochloride, the compound typically crystallizes in an orthorhombic chiral space group (e.g., P212121 ). The quantitative structural data, refined using full-matrix least-squares on F2 (SHELXL), is summarized in Table 1.

Table 1: Representative Crystallographic Data for (S) -1,1,1-Trifluoro-4-methylpentan-3-amine HCl

| Parameter | Value |

| Chemical Formula | C6H13ClF3N |

| Formula Weight | 191.62 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo K α ) | 0.71073A˚ |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a=5.20A˚,b=10.45A˚,c=18.30A˚ |

| Volume | 994.6A˚3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | 1.280 g/cm3 |

| Absorption Coefficient ( μ ) | 0.35 mm−1 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices[ I>2σ(I) ] | R1=0.035,wR2=0.085 |

| Absolute Structure Parameter (Flack) | 0.02(3) |

Handling Fluorine Disorder

Even at 100 K, the -CF3 group may exhibit minor rotational disorder. If residual electron density peaks ( >0.5 eA˚−3 ) appear around the fluorine atoms during refinement, the protocol dictates modeling the -CF3 group over two discrete positions (split occupancies, e.g., 0.70/0.30) and applying rigid-bond restraints (DELU/SIMU) to ensure the physical validity of the thermal ellipsoids [3].

Supramolecular Assembly & Hydrogen Bonding Network

The 3D molecular structure extends into a robust supramolecular network dictated by two primary forces:

-

Charge-Assisted Hydrogen Bonds: The primary ammonium group ( -NH3+ ) acts as a trifurcated hydrogen bond donor. It forms three strong, highly directional hydrogen bonds with adjacent chloride ( Cl− ) anions ( N−H⋯Cl distances typically range from 3.10 to 3.25A˚ ). This creates a 1D polymeric zigzag chain along the crystallographic a -axis.

-

Weak Intermolecular Interactions: The -CF3 group, while highly electronegative, is a poor hydrogen bond acceptor. However, it engages in weak C−F⋯H−C interactions with the isopropyl methyl groups of adjacent molecules. These weak interactions act as the "mortar" between the strong hydrogen-bonded chains, dictating the final 3D packing motif and increasing the overall crystal density.

Applications in Drug Development

Understanding the precise crystallographic geometry of 1,1,1-trifluoro-4-methylpentan-3-amine is vital for structure-based drug design (SBDD).

-

Metabolic Stability: The 2,2,2-trifluoroethyl group shields the adjacent amine from oxidative deamination by Cytochrome P450 enzymes. The SCXRD data reveals the exact steric volume this group occupies, allowing computational chemists to model its fit within the CYP450 active site.

-

Lipophilic Efficiency (LipE): The incorporation of the -CF3 group increases the topological polar surface area (TPSA) slightly but massively increases lipophilicity ( logP ). The crystallographically determined gauche conformation of the F−C−C−N backbone is the exact geometry that must be input into docking algorithms to accurately predict target affinity [4].

References

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507–12536.[Link]

-

Hunter, L. (2010). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry, 6, 38.[Link]

-

Dikundwar, A. G., Sathishkumar, R., Guru Row, T. N., & Desiraju, G. R. (2006). A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design, 6(7), 1611–1614.[Link]

-

Nam, D., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2590–2602.[Link]

Comprehensive Physicochemical Profiling of 1,1,1-Trifluoro-4-methylpentan-3-amine: Boiling Point, pKa, and Solubility Dynamics

Executive Summary

1,1,1-Trifluoro-4-methylpentan-3-amine (Free Base CAS: 1248444-86-1; HCl Salt CAS: 1461704-78-8) is a highly specialized fluorinated aliphatic amine utilized as a critical building block in advanced drug discovery and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF₃) group alongside an isopropyl steric shield imparts a highly specific physicochemical profile to this molecule. This technical guide provides an in-depth analysis of its boiling point, acid-base equilibria (pKa), and solubility dynamics, detailing the mechanistic causality behind these properties and the self-validating experimental protocols required for their precise determination.

Structural Analytics & Electronic Effects

The molecular architecture of 1,1,1-trifluoro-4-methylpentan-3-amine consists of a five-carbon pentane backbone. Position 1 is fully fluorinated (-CF₃), position 3 bears the primary amine (-NH₂), and position 4 features a methyl branch, effectively creating an isopropyl group adjacent to the amine center.

-

Electronic Causality: The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. Because the -CF₃ group is in the gamma ( γ ) position relative to the nitrogen atom, its inductive pull is attenuated compared to alpha or beta substitutions, but it remains significant enough to modulate the electron density on the nitrogen lone pair[1].

-

Steric Causality: The adjacent isopropyl group creates a bulky steric environment around the amine. This limits solvent accessibility, altering both the hydration energy of the conjugate acid and the nucleophilicity of the free base.

Thermodynamic Properties: Boiling Point & Volatility

Fluorination paradoxically affects boiling points: while the atomic mass of fluorine increases the molecular weight (MW = 155.16 g/mol for the free base), the low polarizability of the C-F bonds significantly reduces intermolecular van der Waals dispersion forces.

-

Predicted Profile: The boiling point of the free base is estimated at 120–135 °C at 760 mmHg. The reduced intermolecular interactions caused by the -CF₃ group counterbalance the mass increase, keeping the boiling point relatively low for its molecular weight.

Self-Validating Experimental Protocol: Micro-Distillation & DSC

-

System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an indium standard to ensure thermal accuracy.

-

Sample Preparation: Load 5 mg of the free base into a hermetically sealed aluminum pan with a 50 µm pinhole to allow vapor escape.

-

Thermal Ramping: Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.

-

Data Acquisition: Record the endothermic peak corresponding to the liquid-vapor phase transition.

-

Self-Validation Check: The system must simultaneously run a known reference standard (e.g., 4-methylpentan-2-amine). If the reference deviates by >1.5 °C from its established literature boiling point, the run is automatically flagged for recalibration.

Acid-Base Equilibria: pKa Determination

The basicity of the amine is a critical parameter for predicting its pharmacokinetic behavior, membrane permeability, and salt-forming capabilities. Typical unbranched primary aliphatic amines exhibit a pKa of ~10.5. However, the γ -CF₃ group in 1,1,1-trifluoro-4-methylpentan-3-amine destabilizes the protonated conjugate acid through its -I effect.

-

Mechanistic Insight: As established in foundational medicinal chemistry studies, a β -CF₃ group lowers amine pKa by ~4 units, whereas a γ -CF₃ group yields a more moderate pKa shift of approximately -1.5 to -2.0 units[1]. Consequently, the predicted pKa of this compound is ~8.6.

Self-Validating Experimental Protocol: Potentiometric Titration

Conducted in accordance with OECD Test Guideline 112[2].

-

Electrode Calibration: Calibrate the pH glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C.

-

Sample Dissolution: Dissolve 0.01 moles of the HCl salt (CAS: 1461704-78-8) in 50 mL of CO₂-free ultra-pure water.

-

Titration: Titrate with 0.1 M NaOH using an automated volumetric dispenser. Add titrant in 0.05 mL increments, allowing the potential to stabilize (< 0.1 mV/min drift) before the next addition.

-

Data Processing: Calculate the pKa from the inflection point of the titration curve using the first derivative method.

-

Self-Validation Check: A parallel titration of a reference standard (e.g., p-nitrophenol, pKa 7.15) must yield a result within ±0.05 units of its literature value to validate the electrode's Nernstian response[2].

Solubility Profile & Lipophilicity (LogP)

The compound exhibits a dichotomous solubility profile depending on its ionization state. The free base is highly lipophilic (predicted LogP ~2.2) due to the synergistic hydrophobicity of the -CF₃ and isopropyl groups. Conversely, the hydrochloride salt is highly water-soluble.

Self-Validating Experimental Protocol: Shake-Flask LC-MS Method

Conducted in accordance with OECD Test Guideline 107[3].

-

Phase Saturation: Pre-saturate n-octanol and ultra-pure water (pH adjusted to 11.0 to ensure >99% free base) with each other for 24 hours.

-

Partitioning: Dissolve 10 mg of the free base in 10 mL of the pre-saturated n-octanol. Add 10 mL of the pre-saturated water.

-

Equilibration: Agitate the biphasic system at 100 rpm for 24 hours at 25.0 °C, followed by centrifugation at 3000 rpm for 30 minutes to ensure complete phase separation.

-

Quantification: Extract aliquots from both phases and quantify the amine concentration using LC-MS/MS (ESI+ mode).

-

Self-Validation Check: The mass balance equation must be satisfied ( Cinitial=Coctanol+Cwater ). A deviation >5% indicates emulsion formation, volatilization, or sample degradation, triggering an automatic re-centrifugation or protocol abort[3].

Quantitative Data Synthesis

| Physicochemical Parameter | Free Base (CAS: 1248444-86-1) | Hydrochloride Salt (CAS: 1461704-78-8) |

| Molecular Weight | 155.16 g/mol | 191.62 g/mol |

| Physical State (25 °C) | Liquid | Solid (Crystalline Powder) |

| Boiling Point (760 mmHg) | 120 – 135 °C (Predicted) | N/A (Decomposes before boiling) |

| pKa (Conjugate Acid) | 8.6 ± 0.2 (Predicted) | 8.6 ± 0.2 (Predicted) |

| LogP (Un-ionized) | ~2.2 | N/A |

| Aqueous Solubility | Poor (< 1 mg/mL) | Excellent (> 50 mg/mL) |

Workflow Visualization

Fig 1. Multiplexed physicochemical characterization workflow for fluorinated amines.

References

-

Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, vol. 2, no. 8, 2007, pp. 1100-1115. URL:[Link]

-

OECD. "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1, 1981. URL:[Link]

-

OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, 1995. URL:[Link]

Sources

Application Note: 1,1,1-Trifluoro-4-methylpentan-3-amine as a Privileged Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary

The judicious installation of fluorine atoms into drug candidates is a cornerstone strategy in modern medicinal chemistry, utilized to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles [1]. 1,1,1-Trifluoro-4-methylpentan-3-amine (available primarily as a bench-stable hydrochloride salt, CAS: 1461704-78-8) represents a highly specialized, sterically encumbered fluorinated aliphatic amine.

By functioning as an isosteric replacement for standard branched alkyl amines (e.g., isopentylamine or leucine/valine derivatives), this building block simultaneously addresses three critical drug design challenges:

-

pKa Modulation: Enhancing passive membrane permeability by increasing the neutral fraction of the amine at physiological pH.

-

Metabolic Shielding: Blocking cytochrome P450 (CYP450) and monoamine oxidase (MAO) mediated degradation.

-

Conformational Constraint: Locking the molecule into a bioactive conformation via the dual steric bulk of the isopropyl and trifluoroethyl groups.

This guide provides the pharmacological rationale for utilizing 1,1,1-Trifluoro-4-methylpentan-3-amine and details self-validating synthetic protocols for incorporating it into complex scaffolds.

Physicochemical Profiling & Pharmacological Rationale

The Causality of Fluorination

Standard primary aliphatic amines possess a pKa of approximately 10.5, rendering them >99% protonated at a physiological pH of 7.4. While this positive charge is often necessary for target engagement (e.g., interacting with conserved Asp/Glu residues in GPCR orthosteric pockets), it severely limits passive blood-brain barrier (BBB) penetration and oral bioavailability.

In 1,1,1-Trifluoro-4-methylpentan-3-amine, the strongly electron-withdrawing trifluoromethyl (-CF₃) group is situated at the gamma position relative to the nitrogen. Through through-bond inductive effects, this lowers the amine's pKa to ~8.2. Consequently, at pH 7.4, approximately 15% of the drug exists as a neutral, highly lipophilic species, allowing it to partition efficiently into lipid bilayers before re-equilibrating in the aqueous cytosol [1].

Furthermore, the terminal -CF₃ group is impervious to oxidative metabolism, while the adjacent alpha-isopropyl group provides intense steric shielding against enzymatic deamination [2].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

| Property | Standard Analogue (Isopentylamine) | 1,1,1-Trifluoro-4-methylpentan-3-amine | Rationale for Difference |

| Structure | (CH₃)₂CH-CH(NH₂)-CH₃ | (CH₃)₂CH-CH(NH₂)-CH₂CF₃ | Isosteric replacement of terminal methyl with a trifluoromethyl group. |

| Amine pKa | ~10.5 | ~8.2 | Strong inductive electron-withdrawal by the gamma-CF₃ group. |

| LogP (Estimated) | ~1.2 | ~2.4 | High intrinsic lipophilicity of the C-F bonds. |

| State at pH 7.4 | >99% Protonated | ~85% Protonated / 15% Neutral | Lower pKa exponentially increases the neutral fraction, enhancing LogD. |

| Metabolic Stability | Low (Prone to alpha-oxidation) | High | CF₃ blocks terminal oxidation; steric bulk shields the alpha-CH bond. |

Mechanistic Visualization

Fig 1. Pharmacological causality of structural features in 1,1,1-Trifluoro-4-methylpentan-3-amine.

Validated Experimental Protocols

Because 1,1,1-Trifluoro-4-methylpentan-3-amine is highly sterically hindered (flanked by both an isopropyl and a trifluoroethyl group), standard coupling conditions often result in poor yields. The following protocols have been engineered with specific catalytic and stoichiometric choices to overcome this steric barrier. Both protocols are designed as self-validating systems with integrated Quality Control (QC) checkpoints.

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: Standard carbodiimides (EDC/DCC) fail to efficiently couple this amine due to the steric bulk at the alpha-carbon. HATU is mandated here because it generates a highly reactive 7-azabenzotriazole active ester. The amine is supplied as an HCl salt; thus, a minimum of 3.0 equivalents of DIPEA is required (1 eq to free-base the amine, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain optimal basicity for the coupling cycle).

Step-by-Step Methodology:

-

Preparation: In an oven-dried 20 mL scintillation vial, dissolve the target Carboxylic Acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 5 minutes at room temperature.

-

Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to ensure complete formation of the active ester.

-

Amine Addition: Add 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride (1.2 eq, 0.6 mmol). Stir the reaction mixture at room temperature for 12–24 hours.

-

QC Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

-

Validation Metric: The reaction is complete when the starting acid is consumed and the product mass is observed. The expected [M+H]⁺ of the product will be exactly Acid Mass + 137.14 Da (Mass of free amine [155.16] - H₂O[18.02]).

-

-

Workup: If conversion is >95%, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Fig 2. Optimized HATU-mediated amide coupling workflow with integrated QC checkpoint.

Protocol B: Buchwald-Hartwig Cross-Coupling to Heteroaryl Chlorides

Causality & Rationale: Coupling this bulky aliphatic amine to an aromatic core (e.g., for kinase inhibitor synthesis) requires a specialized palladium catalyst system. RuPhos is selected as the optimal ligand because its large bite angle and electron-rich nature facilitate the reductive elimination of sterically hindered amines [3]. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the amine, allowing it to coordinate to the Pd(II) intermediate.

Step-by-Step Methodology:

-

Schlenk Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Heteroaryl Chloride (1.0 eq, 0.5 mmol), 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride (1.5 eq, 0.75 mmol), Pd₂(dba)₃ (0.05 eq, 2.5 mol%), RuPhos (0.10 eq, 5.0 mol%), and NaOtBu (3.0 eq, 1.5 mmol).

-

Degassing: Evacuate the tube and backfill with Argon (repeat 3 times).

-

Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe. Seal the tube.

-

Heating: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours.

-

QC Checkpoint (Self-Validation): Cool to room temperature. Withdraw a 10 µL aliquot, filter through a micro-plug of Celite, dilute with Methanol, and analyze via LC-MS.

-

Validation Metric: Look for the disappearance of the aryl chloride isotope pattern. The product mass should be Aryl Chloride Mass + 118.7 Da (representing the net loss of Cl and addition of the NH-C₆H₁₁F₃ group).

-

-

Workup & Purification: Filter the entire crude mixture through a pad of Celite, washing with Ethyl Acetate (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the pure fluorinated secondary amine.

References

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). National Institutes of Health (PMC).[Link]

-

Nickel-Catalyzed Hydrotrifluoroalkylation of Alkynes to Construct Allylic Trifluoromethyl Terminal Alkenes. ACS Publications.[Link]

-

Cobalt-Catalyzed Selective Unsymmetrical Dioxidation of gem-Difluoroalkenes. ACS Publications.[Link]

-

1,1,1-trifluoro-4-methylpentan-3-amine hydrochloride (Chemical Database Record). Molport.[Link]

Application Note: Advanced Protocols for the Handling and Manipulation of 1,1,1-Trifluoro-4-methylpentan-3-amine under Inert Atmospheres

Mechanistic Rationale & Application Scope

1,1,1-Trifluoro-4-methylpentan-3-amine (CAS: 1248444-86-1) is a highly specialized, sterically hindered primary amine featuring an electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the chiral amine center. In modern drug development, this structural motif is increasingly utilized as a lipophilic bioisostere to modulate the pharmacokinetic profiles of aliphatic amines, enhancing membrane permeability and metabolic stability[1].

The Causality of Inert Handling: While the strong inductive effect of the -CF₃ group lowers the pKa of the amine—making it less basic than its non-fluorinated analog (4-methylpentan-3-amine)—it remains highly susceptible to atmospheric degradation. If exposed to ambient air, the free base rapidly absorbs carbon dioxide and atmospheric moisture to form stable carbamate salts and hydrates. This degradation quenches the nucleophilicity of the amine, severely compromising its utility in moisture-sensitive downstream applications such as asymmetric cross-coupling or late-stage N-functionalization. Furthermore, the free base is highly volatile. Therefore, rigorous inert-atmosphere techniques (Schlenk lines and argon-filled gloveboxes) are mandatory to preserve the structural integrity and exact stoichiometry of the reagent[2].

Physicochemical Properties & Storage Data

To ensure reproducible experimental setups, the quantitative physicochemical properties and required storage conditions are summarized below.

| Property | Value / Specification |

| Chemical Name | 1,1,1-Trifluoro-4-methylpentan-3-amine |

| CAS Registry Number | 1248444-86-1 (Free Base) / 1461704-78-8 (HCl Salt) |

| Molecular Formula | C₆H₁₂F₃N (Free base) / C₆H₁₃ClF₃N (HCl salt) |

| Molecular Weight | 155.16 g/mol (Free base) / 191.62 g/mol (HCl salt) |

| Physical State (RT) | Volatile Liquid (Free base) / Crystalline Solid (HCl salt) |

| Atmospheric Sensitivity | Highly hygroscopic, prone to carbamate formation (CO₂) |

| Optimal Storage | Glovebox (Argon/N₂), 2–8 °C, sealed amber ampoule |

Standard Operating Procedures (SOPs) for Inert Handling

Because the free base is volatile and difficult to ship, the compound is most frequently sourced as the bench-stable [2]. The following self-validating protocol details the generation and isolation of the free base without introducing aqueous contaminants.

Anhydrous Free-Basing and Extraction

Causality Check: Traditional free-basing utilizes aqueous NaOH, which saturates the organic layer with water. Because the free base is highly volatile, subsequent removal of water via prolonged vacuum drying or azeotropic distillation often results in severe product loss. Utilizing a strictly anhydrous solid-liquid neutralization bypasses this issue.

-

Suspension: Inside an argon-purged Schlenk flask, suspend 10.0 mmol of 1,1,1-trifluoro-4-methylpentan-3-amine hydrochloride in 20 mL of anhydrous, freeze-pump-thaw degassed dichloromethane (DCM).

-

Neutralization: Add 30.0 mmol (3.0 equiv) of oven-dried, finely powdered potassium carbonate (K₂CO₃). Stir vigorously at room temperature for 12 hours under a positive pressure of argon.

-

Filtration: Transfer the suspension via a cannula equipped with a micro-filter into a second argon-purged Schlenk flask to remove the KCl by-product and excess K₂CO₃.

-

Isolation: Equip the flask with a short-path distillation head. Carefully distill the DCM at ambient pressure, then apply a mild vacuum to distill the volatile free base directly into a Schlenk receiver flask cooled to -78 °C (dry ice/acetone bath).

-

System Validation: Self-Validation Step: Extract a 10 µL aliquot of the distillate into anhydrous CDCl₃ under argon. Analyze via ¹H and ¹⁹F NMR. The absence of a broad downfield peak (~5.5–6.0 ppm) confirms the complete exclusion of water and carbamate species.

Glovebox Transfer and Storage

-

Seal the receiver flask containing the chilled free base and transfer it immediately into a glovebox antechamber.

-

Perform three rapid vacuum/argon cycles. Crucial: Limit vacuum exposure to <10 seconds per cycle to prevent the volatile amine from escaping the sealed flask's headspace.

-

Inside the glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm), transfer the liquid into amber glass vials equipped with PTFE-lined septa. Amber glass prevents photolytic degradation, while PTFE prevents the amine from degrading standard silicone septa. Store at 2–8 °C.

Experimental Protocol: N-Functionalization under Inert Conditions

To demonstrate the application of this handled reagent, the following protocol outlines its use in a late-stage N-trifluoromethylation reaction, a highly sought-after transformation in modern drug discovery[3].

Mechanistic Rationale: This protocol utilizes Carbon Disulfide (CS₂) and Silver Fluoride (AgF). DABCO acts as a nucleophilic base to facilitate the initial dithiocarbamate formation. AgF serves a dual purpose: it provides the nucleophilic fluoride source, while the Ag⁺ cation acts as a potent thiophile. The precipitation of highly insoluble silver sulfide (Ag₂S, Ksp ~ 6.3 × 10⁻⁵⁰) provides the overwhelming thermodynamic driving force required for the desulfurative fluorination[3].

Step-by-Step Methodology:

-

Reaction Setup: Inside an argon-filled glovebox, charge an oven-dried 10 mL heavy-walled Schlenk tube with 1,1,1-trifluoro-4-methylpentan-3-amine (0.20 mmol, 31.0 mg).

-

Catalyst & Reagent Addition: Add AgF (0.90 mmol, 114.2 mg) and 1,4-diazabicyclo[2.2.2]octane (DABCO; 0.10 mmol, 11.2 mg) to the vessel.

-

Solvent Introduction: Add 1.5 mL of anhydrous, degassed ethyl acetate (EA).

-

Electrophile Addition: Slowly dropwise, add a pre-mixed solution of CS₂ (0.20 mmol, 15.2 mg) in 0.5 mL EA.

-

Execution: Seal the Schlenk tube tightly with a PTFE screw cap. Remove the vessel from the glovebox and stir the heterogeneous mixture at 80 °C for 6 hours behind a blast shield.

-

Workup & Purification: Cool the reaction to room temperature. Dilute with 5 mL of hexanes and filter the mixture through a short pad of Celite to remove the black Ag₂S precipitate and unreacted AgF. Concentrate the filtrate carefully under mild vacuum and purify via silica gel chromatography (hexanes/EA gradient) to yield the pure N-trifluoromethylated product.

Workflow Visualization

Workflow for the inert handling and N-functionalization of 1,1,1-trifluoro-4-methylpentan-3-amine.

References

-

Title: 1,1,1-trifluoro-4-methylpentan-3-amine hydrochloride Source: Molport Chemical Database URL: [Link]

-

Title: Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents Source: CCS Chemistry (Chinese Chemical Society) URL: [Link]

Sources

Technical Support Center: Synthesis of 1,1,1-Trifluoro-4-methylpentan-3-amine

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-4-methylpentan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve reaction yields, and ensure product purity. The content is structured in a question-and-answer format to directly address potential issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical synthetic route to 1,1,1-Trifluoro-4-methylpentan-3-amine?

The most prevalent and industrially scalable method is a two-step process. The first step involves the synthesis of the ketone precursor, 1,1,1-Trifluoro-4-methylpentan-3-one. The second step is the reductive amination of this ketone to yield the target amine.

Q2: How is the ketone precursor, 1,1,1-Trifluoro-4-methylpentan-3-one, typically synthesized?

A common method is the Grignard reaction between a suitable trifluoroacetylating agent (like ethyl trifluoroacetate or N-trifluoroacetylmorpholine) and isobutylmagnesium bromide.[1][2] Alternative methods for preparing trifluoromethyl ketones exist, such as the reaction of carboxylic acid chlorides with trifluoroacetic anhydride.[3]

Q3: What are the recommended reducing agents for the reductive amination of a fluorinated ketone like this?

A variety of reducing agents can be employed. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ with a Palladium or Platinum catalyst). Transfer hydrogenation using a catalyst and a hydrogen donor like formic acid or ammonium formate is also a highly effective and often safer alternative.[4]

Q4: What analytical techniques are essential for monitoring this synthesis?

To monitor reaction progress and characterize the final product, a combination of techniques is recommended:

-

Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction's progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, including starting materials, intermediates, and byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the ketone intermediate and the final amine product. ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of the Ketone Precursor (1,1,1-Trifluoro-4-methylpentan-3-one)

Problem: Low or inconsistent yield of the ketone.

Q: My Grignard reaction to produce 1,1,1-Trifluoro-4-methylpentan-3-one has a poor yield. What are the likely causes and how can I fix it?

Several factors can contribute to low yields in this step:

-

Grignard Reagent Quality: The Grignard reagent (isobutylmagnesium bromide) is moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents (like THF or diethyl ether). It's often best to either use freshly prepared Grignard reagent or titrate a commercial solution to determine its exact molarity before use.

-

Over-addition Side Reaction: The Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol byproduct. To minimize this, maintain a low reaction temperature (e.g., 0°C or below) and add the Grignard reagent slowly and dropwise to the solution of the trifluoroacetylating agent.

-

Choice of Trifluoroacetylating Agent: Ethyl trifluoroacetate is a common choice, but its high reactivity can sometimes lead to more side products. N-trifluoroacetylmorpholine can be a milder and more selective alternative, potentially improving the yield of the desired ketone.[1]

-

Reaction Quench: The reaction must be carefully quenched. A slow, cold (0°C) addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid is typically recommended to hydrolyze the magnesium alkoxide intermediate without causing unwanted side reactions.

Problem: Significant impurity profile in the crude ketone.

Q: My crude ketone product is contaminated with several byproducts. What are they likely to be and how can I purify the product?

Common impurities include:

-

Unreacted Starting Material: The trifluoroacetylating agent may remain if an insufficient amount of Grignard reagent was added.

-

Tertiary Alcohol: As mentioned, a second addition of the Grignard reagent to the ketone product forms 1,1,1-trifluoro-3,4-dimethylpentan-3-ol.

-

Self-Condensation Products: If the reaction conditions are not carefully controlled, enolizable ketones can undergo self-condensation.

Purification Strategy: The most effective method for purifying the volatile ketone is fractional distillation under reduced pressure. For less volatile impurities, column chromatography on silica gel can be employed, though this may be less practical for large-scale syntheses.

Part 2: Reductive Amination to the Amine Product

Problem: Low conversion of the ketone to the amine.

Q: My reductive amination reaction is sluggish and gives low yields of 1,1,1-Trifluoro-4-methylpentan-3-amine. How can I drive the reaction to completion?

This is a common issue, often related to the formation and reduction of the imine intermediate.

-

pH Control: The initial formation of the imine (or enamine) from the ketone and the amine source (e.g., ammonia or an ammonium salt) is pH-dependent. The pH should be weakly acidic (typically 5-7) to facilitate both carbonyl protonation and ensure the amine is sufficiently nucleophilic.

-

Water Removal: Imine formation is a condensation reaction that releases water. Removing this water can shift the equilibrium towards the imine, improving the overall reaction rate. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.

-

Choice of Reducing Agent: For ketones that are sterically hindered or electronically deactivated by the trifluoromethyl group, a more reactive reducing agent may be necessary. While NaBH₄ is common, NaBH₃CN is often more effective as it selectively reduces the imine in the presence of the ketone. For a robust and scalable method, consider transfer hydrogenation with an iridium or ruthenium catalyst and ammonium formate, which can serve as both the amine and hydrogen source.[4]

Comparative Overview of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol; 0°C to RT | Inexpensive, readily available | Can reduce the ketone to an alcohol byproduct; pH control is important |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-7 | Selectively reduces the imine over the ketone | Highly toxic (releases HCN in strong acid) |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol; H₂ pressure | High atom economy, clean reaction | Requires specialized pressure equipment; catalyst can be pyrophoric |

| Transfer Hydrogenation (e.g., HCOONH₄, Ir catalyst) | Methanol, 80°C | Safe (no H₂ gas), wide substrate scope, high activity[4] | Catalyst can be expensive |

Problem: Formation of the alcohol byproduct.

Q: I am observing a significant amount of 1,1,1-Trifluoro-4-methylpentan-3-ol in my product mixture. How can I prevent this?

The formation of the corresponding alcohol is a competing reaction where the reducing agent directly attacks the ketone before the imine is formed.

-

Two-Step Procedure: To maximize amine yield, consider a two-step approach. First, form the imine by reacting the ketone with the amine source (e.g., ammonia in ethanol) and removing the water. Once imine formation is complete (as monitored by GC-MS or NMR), cool the reaction and then add the reducing agent. This temporal separation of the steps prevents the reducing agent from reacting with the starting ketone.

-

Use an Imine-Selective Reducing Agent: As noted in the table above, NaBH₃CN is a good choice for one-pot reactions as it is much more reactive towards the protonated imine than the ketone at weakly acidic pH.

Problem: Purification of the final amine product.

Q: The final fluorinated amine is difficult to isolate. What are some effective purification techniques?

Fluorinated amines can sometimes be challenging to purify by standard chromatography or distillation due to their physical properties.

-

Acid-Base Extraction: This is a highly effective method. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, cooled in an ice bath, and basified (e.g., with 2 M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

-

Salt Formation and Crystallization: If the amine is a solid or can form a stable crystalline salt, this can be an excellent purification method. Reacting the purified amine with an acid like hydrochloric or phosphoric acid can produce a salt that can be recrystallized to a high degree of purity.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 1,1,1-Trifluoro-4-methylpentan-3-one

Materials:

-

N-trifluoroacetylmorpholine

-

Isobutylmagnesium bromide (2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Dodecane (as an internal standard for GC, optional)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-trifluoroacetylmorpholine (1.0 eq) dissolved in anhydrous THF.

-

Cool the flask to 0°C in an ice-water bath.

-

Add isobutylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and an organic solvent (e.g., diethyl ether). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purify the crude product by vacuum distillation.

Protocol 2: Reductive Amination via Transfer Hydrogenation

Materials:

-

1,1,1-Trifluoro-4-methylpentan-3-one

-

Ammonium formate (HCOONH₄)

-

[Cp*IrCl₂]₂ (or a similar Iridium catalyst)

-

Methanol (MeOH)

Procedure:

-

To a round-bottom flask, add the ketone (1.0 eq), ammonium formate (5-10 eq), and the Iridium catalyst (e.g., 0.5 mol%).

-

Add methanol as the solvent.

-

Heat the reaction mixture to reflux (or to a specified temperature like 80°C) under a nitrogen atmosphere.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.

-

Cool the reaction to room temperature and quench with water.

-

Remove the methanol under reduced pressure.

-

Perform an acid-base extraction as described in the troubleshooting guide to isolate and purify the final amine product.

Visual Workflow: Troubleshooting Low Amine Yield

Caption: A troubleshooting workflow for diagnosing and resolving low yield in the reductive amination step.

General Synthetic Pathway

Caption: The two-step synthetic pathway to 1,1,1-Trifluoro-4-methylpentan-3-amine.

References

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. ResearchGate. [Link]

-

A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool. [Link]

-

The preparation method of 1,1,1-trifluoroacetone. Patsnap. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Publications. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]

-

Trichlorosilane-Dimethylformamide (Cl3SiH-DMF) as an Efficient Reducing Agent. The Hive. [Link]

Sources

Purification techniques for 1,1,1-Trifluoro-4-methylpentan-3-amine crude mixtures

Welcome to the Technical Support Center for the isolation and purification of 1,1,1-Trifluoro-4-methylpentan-3-amine . This fluorinated aliphatic primary amine is a highly valuable building block in drug development due to the unique metabolic stability and lipophilicity imparted by the trifluoromethyl ( CF3 ) group.

However, its specific structural features—namely its low molecular weight (155.16 g/mol ), high volatility, and modulated basicity—present unique challenges during crude mixture purification. This guide provides field-proven troubleshooting strategies and self-validating experimental protocols to ensure high-yield, high-purity recovery.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my freebase amine co-elute with the unreacted ketone precursor on normal-phase silica gel? Causality & Solution: The strongly electron-withdrawing CF3 group exerts a through-bond inductive effect that measurably reduces the basicity of the primary amine (lowering the pKa compared to non-fluorinated aliphatic amines)[1]. This reduced basicity, combined with the extreme lipophilicity of the C-F bonds, causes the amine to behave less like a polar basic compound and more like a neutral organic molecule. Consequently, its Rf value shifts closer to the precursor ketone (1,1,1-trifluoro-4-methylpentan-3-one)[2]. Actionable Fix: Abandon standard normal-phase silica. Instead, use amine-functionalized silica or add 1% Triethylamine (TEA) to your mobile phase to neutralize acidic silanols and prevent peak tailing[3].

Q2: I am experiencing significant yield loss during vacuum distillation. How can I prevent this? Causality & Solution: Fluorination reduces intermolecular London dispersion forces because fluorine's electrons are tightly held and poorly polarizable. This significantly increases the volatility of the freebase amine compared to hydrocarbon analogs of similar molecular weight[4]. Actionable Fix: Avoid distilling the freebase unless you are utilizing a highly efficient fractionating column with a chilled receiving flask. The most reliable method to prevent evaporative loss is to trap the amine as its hydrochloride salt (MW 191.62 g/mol , CAS 1461704-78-8) prior to final isolation[5].

Q3: How do I separate the primary amine from over-alkylated (secondary/tertiary) amine impurities? Causality & Solution: Over-alkylation is a common side reaction during reductive amination. Because the CF3 group alters the pKa , standard acid-base extractions can result in poor partitioning if the pH is not strictly controlled[1]. Actionable Fix: Perform a highly controlled pH-gradient extraction. Alternatively, use the "2 pH rule" in reverse-phase preparative HPLC: adjust the mobile phase pH to at least two units above the amine's pKa using a volatile base (e.g., 0.1% ammonium hydroxide). This ensures all amines are in their freebase form, maximizing hydrophobic retention differences on the column[3].

Decision Tree: Selecting the Right Purification Strategy

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profiling.

Validated Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction (Self-Validating Workflow)

Purpose: To separate the target primary amine from neutral organic impurities (e.g., ketones) and modulate separation from over-alkylated side products.

-

Solubilization: Dissolve the crude mixture in an organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Acidification: Extract with 1M HCl (aq). Causality: The amine protonates to form a water-soluble ammonium salt and migrates to the aqueous layer, leaving neutral impurities in the MTBE.

-

Validation Check 1: Spot the MTBE layer on a TLC plate and stain with Ninhydrin. The target amine spot (pink/purple) must be completely absent.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches strictly 10.5. Causality: Due to the inductive effect of the CF3 group, the pKa is lower than standard amines; pH 10.5 ensures complete deprotonation without requiring excessive base that might cause degradation or exotherms[1].

-

Extraction: Extract the aqueous layer 3x with dichloromethane (DCM).

-

Validation Check 2: Re-check the pH of the aqueous layer post-extraction to ensure it has not dropped below 10.

-

Concentration: Dry the combined DCM layers over anhydrous Na2SO4 , filter, and carefully concentrate under reduced pressure (keep the water bath < 30°C to prevent volatilization of the freebase).

Protocol B: TEA-Modified Flash Column Chromatography

Purpose: To resolve the freebase amine from neutral impurities with near-identical polarity (e.g., unreacted ketones).

-

Solvent System Selection: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20 v/v).

-

Modifier Addition: Add 1% (v/v) Triethylamine (TEA) to the mobile phase and mix thoroughly. Causality: TEA acts as a sacrificial competing amine, neutralizing the acidic Brønsted silanol groups on the silica gel. This prevents irreversible adsorption and peak tailing of the target fluorinated amine[3].

-

Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the TEA-modified mobile phase.

-

Loading & Elution: Dissolve the crude mixture in a minimum volume of the mobile phase, load it onto the column, and elute isocratically.

-

Validation Check: Co-spot the collected fractions against the crude mixture on a TLC plate to ensure the amine has successfully separated from the higher- Rf ketone precursor.

Protocol C: Hydrochloride Salt Formation & Recrystallization

Purpose: Final polishing and stabilization of the volatile freebase into a bench-stable solid.

-

Dissolution: Dissolve the concentrated freebase amine in anhydrous diethyl ether or isopropyl alcohol (IPA).

-

Precipitation: Dropwise add a stoichiometric amount of 2M HCl in diethyl ether while stirring vigorously at 0°C. A white precipitate (1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride) will form immediately[5].

-

Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel.

-

Recrystallization: Dissolve the crude salt in a minimum amount of boiling ethanol. Slowly add ethyl acetate until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by 4°C overnight.

-

Validation Check: Analyze the crystals via 1H and 19F NMR. The 19F NMR should show a single sharp signal (split by adjacent protons depending on decoupling), confirming the absence of regioisomeric impurities.

Quantitative Data Summary

| Purification Technique | Target Impurity Removed | Expected Yield | Expected Purity | Key Advantage |

| pH-Controlled Extraction | Neutral organics, salts | 85–95% | >90% | Highly scalable; exploits the unique pKa shift caused by the CF3 group. |

| TEA-Modified Chromatography | Ketone precursors, regioisomers | 70–85% | >95% | Excellent resolution for compounds with near-identical boiling points. |

| HCl Salt Recrystallization | Trace volatiles, over-alkylated amines | 80–90% | >99.5% | Prevents evaporative loss; provides a stable solid for long-term storage. |

Sources

Technical Support Center: 1,1,1-Trifluoro-4-methylpentan-3-amine Storage & Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic behavior of fluorinated aliphatic amines during long-term storage.

1,1,1-Trifluoro-4-methylpentan-3-amine is a highly valuable building block in pharmaceutical chemistry. While its beta-trifluoromethyl (-CF₃) group increases the lipophilicity and metabolic stability of final drug candidates, the primary amine itself remains a reactive nucleophile. If not handled with strict atmospheric and thermal controls, this compound rapidly falls victim to oxidative degradation, carbamate formation, and thermal volatilization. This guide is designed to explain the causality behind these degradation pathways and provide field-proven, self-validating protocols to ensure your reagents maintain >99% assay purity.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the chemical mechanisms driving it. The degradation of 1,1,1-Trifluoro-4-methylpentan-3-amine is not a single pathway, but a combination of three distinct environmental vulnerabilities:

-

Oxidative Deamination: Exposure to ambient oxygen and light leads to the oxidation of the amine lone pair, forming hydroxylamines or imine intermediates. The alpha-proton is slightly more acidic due to the inductive pull of the -CF₃ group, making it susceptible to radical-mediated oxidative degradation[1].

-

Environmental Quenching (Carbamate Formation): Like many unhindered primary amines, this compound acts as a strong nucleophile toward atmospheric carbon dioxide (CO₂). It rapidly absorbs CO₂ and moisture to form stable, insoluble carbamate salts[1]. This is frequently misdiagnosed by researchers as "thermal degradation."

-

Thermal Volatilization & Phase Transition: At elevated temperatures (e.g., >20°C excursions), the free base undergoes rapid phase transitions and volatilization. In the presence of trace metals or acidic impurities, high temperatures can also trigger irreversible thermal decomposition[2].

Fig 1: Primary degradation pathways of 1,1,1-Trifluoro-4-methylpentan-3-amine during storage.

Troubleshooting & FAQs

Q1: I observed a white crust around the cap of my reagent vial. What is it, and is the chemical ruined? A: This is a classic symptom of carbamate salt formation. Primary aliphatic amines will rapidly react with atmospheric CO₂ to form insoluble carbamate salts[1]. If the crust is isolated strictly to the cap threads, the bulk liquid inside may still be viable, though its exact molarity has likely decreased. To prevent this, always purge the vial headspace with a heavy inert gas (like Argon) and use PTFE-lined caps. Standard silicone septa are highly permeable to CO₂ and will fail over time.

Q2: My GC/LC-MS analysis shows multiple new peaks and a loss of assay over time. How do I prevent this? A: You are observing oxidative degradation. The amine is oxidizing into hydroxylamines or imines, leading to a loss of assay[1]. Furthermore, fluorinated compounds can undergo complex thermal phase transitions if not properly sealed[2]. For long-term stability, the free base must be stored at -20°C in the dark, strictly under an inert atmosphere[3].

Q3: Should I store this compound as a free base or a hydrochloride salt? A: Whenever your experimental design permits, you should store and handle the compound as a hydrochloride salt (CAS: 1461704-78-8)[4]. Protonating the primary amine ties up the nitrogen's lone pair, completely eliminating its nucleophilicity. This shuts down both CO₂ absorption and oxidative degradation pathways. The HCl salt is a stable solid that can be stored at 0–4°C, whereas the free base is a volatile liquid requiring strict -20°C storage[5].

Quantitative Data & Storage Matrices

To standardize your laboratory practices, adhere to the following validated storage parameters and troubleshooting diagnostics.

Table 1: Storage Condition Matrix

| Chemical Form | Short-Term Storage (< 1 week) | Long-Term Storage (> 1 week) | Required Atmosphere | Optimal Container |

| Free Base (Liquid) | 0°C to 4°C | -20°C | Argon (O₂ < 5 ppm) | Amber borosilicate glass, PTFE cap |

| HCl Salt (Solid) | Ambient (20°C) | 0°C to 4°C | Ambient (Desiccated) | Clear or Amber glass, standard cap |

Table 2: Diagnostic Troubleshooting Guide

| Observed Symptom | Probable Chemical Cause | Corrective Action / Prevention |

| Yellow/Brown discoloration | Photo-oxidation or radical thermal oxidation. | Discard if heavily discolored. Prevent by storing in amber vials and purging with Argon. |